L-Leucine-p-nitroanilide L-Leucine-p-nitroanilide L-Leucine-p-nitroanilide is a substrate for the colorimetric determination of leucine aminopeptidase.
Brand Name: Vulcanchem
CAS No.: 4178-93-2
VCID: VC0533357
InChI: InChI=1S/C12H17N3O3/c1-8(2)7-11(12(13)16)14-9-3-5-10(6-4-9)15(17)18/h3-6,8,11,14H,7H2,1-2H3,(H2,13,16)
SMILES: CC(C)CC(C(=O)N)NC1=CC=C(C=C1)[N+](=O)[O-]
Molecular Formula: C12H17N3O3
Molecular Weight: 251.28 g/mol

L-Leucine-p-nitroanilide

CAS No.: 4178-93-2

Inhibitors

VCID: VC0533357

Molecular Formula: C12H17N3O3

Molecular Weight: 251.28 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

L-Leucine-p-nitroanilide - 4178-93-2

CAS No. 4178-93-2
Product Name L-Leucine-p-nitroanilide
Molecular Formula C12H17N3O3
Molecular Weight 251.28 g/mol
IUPAC Name 4-methyl-2-(4-nitroanilino)pentanamide
Standard InChI InChI=1S/C12H17N3O3/c1-8(2)7-11(12(13)16)14-9-3-5-10(6-4-9)15(17)18/h3-6,8,11,14H,7H2,1-2H3,(H2,13,16)
Standard InChIKey AXZJHDNQDSVIDR-NSHDSACASA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
SMILES CC(C)CC(C(=O)N)NC1=CC=C(C=C1)[N+](=O)[O-]
Canonical SMILES CC(C)CC(C(=O)N)NC1=CC=C(C=C1)[N+](=O)[O-]
Appearance Solid powder
Description L-Leucine-p-nitroanilide is a substrate for the colorimetric determination of leucine aminopeptidase.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 1-leucine-4-nitroanilide
1-leucine-4-nitroanilide, (S)-isomer
1-leucyl-4-nitroanilide
1-leucyl-p-nitroanilide
L-leucine-4-nitroanilide
Reference 1: Lin SH, Van Wart HE. Effect of cryosolvents and subzero temperatures on the hydrolysis of L-leucine-p-nitroanilide by porcine kidney leucine aminopeptidase. Biochemistry. 1982 Oct 26;21(22):5528-33. PubMed PMID: 7171573.
2: Shimasue A, Sugimoto Y, Tsubokura T. [No blank method using L-leucine-p-nitroanilide as substrate for the assay of serum leucine aminopeptidase (author's transl)]. Rinsho Byori. 1977 Feb;25(2):157-60. Japanese. PubMed PMID: 558393.
3: Zhu X, Barman A, Ozbil M, Zhang T, Li S, Prabhakar R. Mechanism of peptide hydrolysis by co-catalytic metal centers containing leucine aminopeptidase enzyme: a DFT approach. J Biol Inorg Chem. 2012 Feb;17(2):209-22. doi: 10.1007/s00775-011-0843-2. Epub 2011 Sep 15. PubMed PMID: 21918843.
4: Hernández-Moreno AV, Villaseñor F, Medina-Rivero E, Pérez NO, Flores-Ortiz LF, Saab-Rincón G, Luna-Bárcenas G. Kinetics and conformational stability studies of recombinant leucine aminopeptidase. Int J Biol Macromol. 2014 Mar;64:306-12. doi: 10.1016/j.ijbiomac.2013.12.023. Epub 2013 Dec 22. PubMed PMID: 24368112.
5: Landau R, Laverrière A, Bischof P, Irion O, Morales M, Cohen M. Alteration of circulating Placental Leucine Aminopeptidase (P-LAP) activity in preeclampsia. Neuro Endocrinol Lett. 2010;31(1):63-6. PubMed PMID: 20150869.
6: Wang H, Xu W, Cao J, Wang W. Rapid screening of aminopeptidase N inhibitors by capillary electrophoresis with electrophoretically mediated microanalysis. Electrophoresis. 2015 Jan;36(2):319-25. doi: 10.1002/elps.201400283. Epub 2014 Dec 17. PubMed PMID: 25348092.
7: Premarathne AA, Leung DW. Characterization of activity of a potential food-grade leucine aminopeptidase from kiwifruit. Enzyme Res. 2010 Nov 4;2010:517283. doi: 10.4061/2010/517283. PubMed PMID: 21076540; PubMed Central PMCID: PMC2976069.
8: Hegazi FZ, Abo-Elnaga IG. Proteolytic activity of crude cell-free extract of Lactobacillus casei and Lactobacillus plantarum. Nahrung. 1987;31(3):225-32. PubMed PMID: 3112575.
9: Brecher AS, Moehlman TA, Hann W. Utilization of chymotrypsin as a sole carbon and (or) nitrogen source by Escherichia coli. Can J Microbiol. 1992 Apr;38(4):290-5. PubMed PMID: 1611554.
10: Watanabe T, Matsuura M, Seto K. Proteolytic activity of mycoplasmas and ureaplasmas isolated freshly from human saliva. Med Microbiol Immunol. 1985;173(5):251-5. PubMed PMID: 3881657.
11: Marinova M, Dolashki A, Altenberend F, Stevanovic S, Voelter W, Tchorbanov B. Purification and characterization of L-phenylalanine aminopeptidase from chick-pea cotyledons (Cicer arietinum L.). Protein Pept Lett. 2009;16(2):207-12. PubMed PMID: 19200046.
12: Fialho MC, Moreira NR, Zanuncio JC, Ribeiro AF, Terra WR, Serrão JE. Prey digestion in the midgut of the predatory bug Podisus nigrispinus (Hemiptera: Pentatomidae). J Insect Physiol. 2012 Jun;58(6):850-6. doi: 10.1016/j.jinsphys.2012.03.009. Epub 2012 Mar 20. PubMed PMID: 22440738.
13: Nishimura C, Suzuki H, Tanaka N, Yamaguchi H. Bleomycin hydrolase is a unique thiol aminopeptidase. Biochem Biophys Res Commun. 1989 Sep 15;163(2):788-96. PubMed PMID: 2506856.
14: Ma CL, Zhang LW, Yi HX, Du M, Han X, Zhang LL, Feng Z, Zhang YC, Li Q. Technological characterization of lactococci isolated from traditional Chinese fermented milks. J Dairy Sci. 2011 Apr;94(4):1691-6. doi: 10.3168/jds.2010-3738. PubMed PMID: 21426956.
15: Gao JJ, Xue X, Gao ZH, Cui SX, Cheng YN, Xu WF, Tang W, Qu XJ. LYP, a bestatin dimethylaminoethyl ester, inhibited cancer angiogenesis both in vitro and in vivo. Microvasc Res. 2011 Sep;82(2):122-30. doi: 10.1016/j.mvr.2011.05.008. Epub 2011 Jun 12. Review. PubMed PMID: 21664364.
16: Vander Jagt DL, Baack BR, Hunsaker LA. Purification and characterization of an aminopeptidase from Plasmodium falciparum. Mol Biochem Parasitol. 1984 Jan;10(1):45-54. PubMed PMID: 6363922.
17: Gao JJ, Gao ZH, Zhao CR, Yuan Y, Cui SX, Zhang XF, Cheng YN, Xu WF, Tang W, Qu XJ. LYP, a novel bestatin derivative, inhibits cell growth and suppresses APN/CD13 activity in human ovarian carcinoma cells more potently than bestatin. Invest New Drugs. 2011 Aug;29(4):574-82. doi: 10.1007/s10637-010-9391-9. Epub 2010 Jan 29. PubMed PMID: 20111888.
18: Doi H, Kawakami M. Purification of aminopeptidase from Australian classified barley flour. Int J Biochem Cell Biol. 1997 Feb;29(2):345-52. PubMed PMID: 9147136.
19: Frey ST, Guilmet SL, Egan RG 3rd, Bennett A, Soltau SR, Holz RC. Immobilization of the aminopeptidase from Aeromonas proteolytica on Mg2+/Al3+ layered double hydroxide particles. ACS Appl Mater Interfaces. 2010 Oct;2(10):2828-32. doi: 10.1021/am1005095. PubMed PMID: 20825230; PubMed Central PMCID: PMC2981069.
20: Cui SX, Qu XJ, Gao ZH, Zhang YS, Zhang XF, Zhao CR, Xu WF, Li QB, Han JX. Targeting aminopeptidase N (APN/CD13) with cyclic-imide peptidomimetics derivative CIP-13F inhibits the growth of human ovarian carcinoma cells. Cancer Lett. 2010 Jun 28;292(2):153-62. doi: 10.1016/j.canlet.2009.11.021. Epub 2009 Dec 29. PubMed PMID: 20042271.
PubChem Compound 20147
Last Modified Nov 11 2021
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